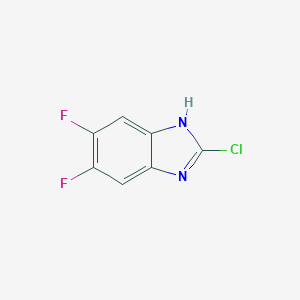

2-chloro-5,6-difluoro-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFELEJMYVUPGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5,6 Difluoro 1h Benzimidazole and Its Advanced Intermediates

Precursor Compounds and Starting Material Derivatization

A prevalent and well-documented approach for the synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole commences with the functionalization of 4,5-difluoro-2-nitroaniline (B1295537). This multi-step process involves a sequence of reduction, cyclization, and diazotization reactions to systematically build the target molecule. nih.gov

Synthesis from 4,5-Difluoro-2-nitroaniline via Multi-step Reactions

The synthesis from 4,5-difluoro-2-nitroaniline is a cornerstone in the preparation of this compound. This pathway is advantageous as it utilizes a commercially available starting material and proceeds through well-established chemical transformations.

The initial step in this synthetic sequence is the reduction of the nitro group of 4,5-difluoro-2-nitroaniline to an amino group, yielding 4,5-difluoro-1,2-phenylenediamine. This transformation is crucial for the subsequent cyclization to form the imidazole (B134444) ring. Catalytic hydrogenation is a common and efficient method for this reduction.

Commonly employed reduction methods for nitroanilines include the use of various catalytic systems. nih.gov While specific experimental data for the reduction of 4,5-difluoro-2-nitroaniline is not extensively detailed in all literature, analogous reductions of similar substrates provide insight into effective reaction conditions. The catalytic reduction of 4-nitroaniline (B120555) to p-phenylenediamine, for instance, is a well-studied process that highlights the efficacy of metal nanoparticles as catalysts. taylorandfrancis.com

Table 1: Representative Catalytic Systems for the Reduction of Nitroanilines

| Catalyst System | Reducing Agent | Solvent | General Observations |

| Nickel/ZnSn(OH)6 | Visible Light | Methanol | Effective for photocatalytic reduction. kau.edu.sa |

| Silver Nanoparticles | Sodium Borohydride | Aqueous | Rapid and efficient reduction. taylorandfrancis.com |

| Gold Nanoparticles | Sodium Borohydride | Aqueous | Frequently reported for nitroaniline reduction. nih.gov |

For the synthesis of 4,5-difluoro-1,2-phenylenediamine, a typical procedure would involve the hydrogenation of 4,5-difluoro-2-nitroaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Following the reduction, the resulting 4,5-difluoro-1,2-phenylenediamine undergoes a cyclization reaction to form the benzimidazole (B57391) ring. A common strategy to introduce the C2-substituent of the benzimidazole core is through condensation with a one-carbon synthon. In the context of preparing an intermediate suitable for conversion to the 2-chloro derivative, cyclization with cyanogen (B1215507) bromide (CNBr) is a particularly effective method. This reaction yields 2-amino-5,6-difluorobenzimidazole.

The reaction of o-phenylenediamines with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles. For example, the synthesis of 2-amino-5,6-dichlorobenzimidazole from 4,5-dichloro-1,2-phenylenediamine proceeds in high yield. A similar approach is applicable to the fluorinated analogue.

Table 2: Cyclization of 4,5-difluoro-1,2-phenylenediamine

| Reagent | Product | Typical Conditions |

| Cyanogen Bromide (CNBr) | 2-amino-5,6-difluorobenzimidazole | Reaction in a suitable solvent, often with control of temperature. |

The final step in this sequence is the conversion of the 2-amino group of 2-amino-5,6-difluorobenzimidazole to a chloro group. This is typically achieved through a Sandmeyer reaction. nih.gov The process involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by the introduction of the chloro substituent using a copper(I) chloride catalyst. nih.govmasterorganicchemistry.com

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines via their diazonium salts. nih.gov The reaction of the diazonium salt with a copper(I) halide facilitates the substitution of the diazonium group with the corresponding halide.

Table 3: Sandmeyer Reaction for the Synthesis of this compound

| Starting Material | Reagents | Product | Key Transformation |

| 2-amino-5,6-difluorobenzimidazole | 1. Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) 2. Copper(I) Chloride (CuCl) | This compound | Conversion of the 2-amino group to a 2-chloro group via a diazonium salt intermediate. |

Approaches Involving 2-Bromobenzimidazole Analogues

An alternative strategy for the synthesis of this compound involves the use of a 2-bromobenzimidazole analogue as an advanced intermediate. This approach relies on a halogen exchange reaction, where the bromo substituent at the 2-position is replaced by a chloro substituent.

Halogen exchange reactions, such as the Finkelstein reaction, are well-known in organic synthesis. While the classic Finkelstein reaction involves the exchange of a chloride or bromide with an iodide, similar principles can be applied to other halogen exchanges, often mediated by a metal catalyst. For aromatic systems, these reactions can be more challenging but are feasible under appropriate conditions. A patent describes the conversion of 2-bromo-6,6-difluoro- nih.govdioxolo-[4,5-f]benzimidazole to the corresponding 2-chloro derivative by treatment with hydrogen chloride in dimethylformamide, albeit in a relatively low yield of 21.5%. google.com This indicates that direct halogen exchange is a possible, though potentially less efficient, route.

Chlorination of 1,3-Dihydro-benzimidazol(ethi)ones

A robust and high-yielding alternative to the diazotization route involves the direct chlorination of a 5,6-difluoro-1,3-dihydro-benzimidazol-2-one precursor. This method circumvents the need for the potentially hazardous diazonium salt intermediate.

The synthesis of the 5,6-difluoro-1,3-dihydro-benzimidazol-2-one precursor can be achieved by the reaction of 4,5-difluoro-1,2-phenylenediamine with a suitable carbonyl source, such as phosgene (B1210022) or urea. The subsequent chlorination is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of a catalyst or an additive. google.comniscpr.res.inresearchgate.net

A patented process details the reaction of 1,3-dihydro-benzimidazol-2-ones with phosphorus oxychloride, sometimes in the presence of hydrogen chloride or phosphorus pentachloride, at elevated temperatures to produce 2-chlorobenzimidazole (B1347102) derivatives in high yields. google.com This method is particularly advantageous for its efficiency and scalability.

Table 4: Chlorination of 5,6-difluoro-1,3-dihydro-benzimidazol-2-one

| Starting Material | Chlorinating Agent | Product | Typical Conditions |

| 5,6-difluoro-1,3-dihydro-benzimidazol-2-one | Phosphorus Oxychloride (POCl3) | This compound | Heating under reflux, potentially with additives like HCl or PCl5. google.com |

This methodology provides a direct and efficient pathway to the target compound, avoiding the multi-step sequence required when starting from 4,5-difluoro-2-nitroaniline.

Reaction Mechanisms and Pathways in the Synthesis of this compound

Elucidation of Key Mechanistic Steps

The synthesis of this compound involves several distinct mechanistic steps, each governed by established principles of organic reactivity.

The cyclization of 4,5-difluoro-1,2-phenylenediamine with a carbonylating agent like CDI is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the reagent. This forms a reactive intermediate. A subsequent intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl center leads to a tetrahedral intermediate. The collapse of this intermediate and elimination of leaving groups results in the formation of the stable, cyclic benzimidazolone ring. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring decreases the nucleophilicity of the amino groups, potentially requiring more forcing conditions for the cyclization to proceed efficiently.

The chlorination of the 5,6-difluoro-1H-benzimidazol-2(3H)-one intermediate with phosphorus oxychloride (POCl₃) proceeds via a well-understood mechanism. The oxygen atom of the carbonyl group, which exists in tautomeric equilibrium with its enol form, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This leads to the formation of a phosphate (B84403) ester intermediate. In the subsequent step, a chloride ion, either from the POCl₃ itself or from an added chloride source, acts as a nucleophile and attacks the C2 carbon of the benzimidazole ring. This attack results in the displacement of the phosphate group, which is an excellent leaving group, thereby forming the C-Cl bond and yielding the final this compound product.

Investigation of Reaction Intermediates

Throughout the synthetic sequence, several key reaction intermediates are formed. The first stable, isolable intermediate is 4,5-difluoro-1,2-phenylenediamine , which is the product of the nitro group reduction. Its structure is pivotal as it contains the vicinal amino groups required for the subsequent ring-closing reaction.

During the cyclization with CDI, a transient N-acyl imidazole intermediate is formed after the initial nucleophilic attack. This species is highly activated towards the second intramolecular nucleophilic attack that closes the ring. While typically not isolated, its formation is a critical step in the reaction pathway.

The second key isolable intermediate is 5,6-difluoro-1H-benzimidazol-2(3H)-one . This compound represents the stable heterocyclic core before the final functional group transformation.

In the final chlorination step, the crucial, non-isolable intermediate is the 2-(dichlorophosphoryloxy)-5,6-difluoro-1H-benzimidazole . The formation of this phosphate ester activates the C2 position for nucleophilic attack by chloride, facilitating the conversion of the robust C=O bond to a C-Cl bond.

Optimization of Synthetic Conditions and Yields for Academic Scale-up

For the cyclization step , variables such as the choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield of 5,6-difluoro-1H-benzimidazol-2(3H)-one. While CDI is effective, other carbonylating agents could be explored. The choice of solvent is critical; polar aprotic solvents are often preferred for this type of reaction.

The following table, based on data from analogous benzimidazole syntheses, illustrates how reaction conditions can be optimized. A model reaction between an o-phenylenediamine (B120857) and a carbonyl source is used to demonstrate the effect of different parameters on the product yield.

Table 1: Optimization of Benzimidazole Ring Formation (Based on a model reaction of o-phenylenediamine)

| Entry | Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | CHCl₃ | Room Temp | 4 | 40 |

| 2 | Benzaldehyde + NH₄Cl | CHCl₃ | Room Temp | 4 | 92 |

| 3 | Benzaldehyde | Water | 60 | 2 | 60 |

| 4 | Benzaldehyde | Water | 100 | 2 | 90 |

| 5 | DMF | None (Neat) | 140 | 24 | 84 |

This data indicates that the addition of a mild acid catalyst like NH₄Cl can dramatically improve yields at room temperature (Entry 2 vs. 1). nih.gov Alternatively, increasing the temperature in a green solvent like water can also significantly boost the reaction efficiency (Entry 4). researchgate.net

For the chlorination step , optimization focuses on reagent stoichiometry, temperature, and work-up procedures. Using a large excess of POCl₃ is common but presents challenges for scale-up and waste disposal. Recent studies have focused on using near-equimolar amounts of POCl₃ under solvent-free conditions at high temperatures in a sealed reactor. nih.gov This approach not only reduces waste but can also simplify purification and improve safety, making it highly suitable for academic scale-up.

Table 2: Comparison of Chlorination Conditions for Benzimidazolones

| Method | POCl₃ Stoichiometry | Solvent | Temperature | Advantages for Scale-up |

| Conventional | Large Excess | Used as solvent | Reflux | Simple setup |

| Optimized | ~1-2 Equivalents | None (Solvent-free) | 140-160 °C | Reduced waste, improved safety, easier work-up |

By carefully selecting and optimizing the conditions for each step, the synthesis of this compound can be rendered more efficient, cost-effective, and environmentally benign.

Synthesis and Functionalization of 2 Chloro 5,6 Difluoro 1h Benzimidazole Derivatives

Nucleoside Derivatization of 2-Chloro-5,6-difluoro-1H-benzimidazole

The transformation of this compound into nucleoside analogues is a key area of research. This process involves the glycosylation of the benzimidazole (B57391) heterocycle, primarily with ribose and deoxyribose sugars, to mimic naturally occurring nucleosides.

The ribosylation of 2-chloro-5,6-difluorobenzimidazole has been achieved through a condensation reaction. nih.gov This procedure typically involves reacting the silylated benzimidazole derivative with an acetyl-protected ribofuranosyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile, and often employs a catalyst to facilitate the formation of the glycosidic bond. The regioselectivity of this reaction is a critical aspect, with the glycosidic bond predominantly forming at the N-1 position of the benzimidazole ring. This preference is influenced by both steric and electronic factors of the benzimidazole core. The reaction yields a mixture of anomers, the β-D-ribofuranosyl and the α-D-ribofuranosyl isomers. nih.gov

The glycosylation of 2-chloro-5,6-difluorobenzimidazole results in the formation of both the β- and α-anomers of the corresponding ribonucleoside. nih.gov The β-anomer is typically the major product, which is often the desired isomer due to its analogy to naturally occurring nucleosides. The separation of these anomers is a crucial step and is generally accomplished using chromatographic techniques, such as column chromatography on silica (B1680970) gel. The difference in the spatial orientation of the ribofuranosyl moiety between the two anomers allows for their differential retention on the stationary phase, enabling their isolation. The structural confirmation of each anomer is then typically performed using spectroscopic methods, such as nuclear magnetic resonance (NMR), where the coupling constants of the anomeric proton provide definitive evidence of the stereochemistry. nih.gov

Following the separation of the anomers, the protecting groups on the ribose moiety, typically acetyl groups, must be removed to yield the final ribonucleosides. A common deprotection strategy involves treating the acetylated nucleosides with a basic solution, such as methanolic ammonia. nih.gov This process, known as Zemplén deacetylation, effectively removes the acetyl groups without cleaving the glycosidic bond. The deprotection of the β-anomer yields the desired 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole. nih.gov Interestingly, the deprotection of the α-anomer under similar conditions can lead to a concomitant cyclization, resulting in the formation of a 2,2'-O-cyclonucleoside. nih.gov

Interactive Data Table: Ribosylation of 2-Chloro-5,6-difluorobenzimidazole

| Reactant | Glycosyl Donor | Major Product | Minor Product |

| 2-Chloro-5,6-difluorobenzimidazole | Acetyl-protected ribofuranosyl bromide | β-D-ribofuranosyl anomer | α-D-ribofuranosyl anomer |

Ribosylation Procedures and Regioselectivity

N-Substitution and Alkylation Strategies on the Benzimidazole Ring System

The functionalization of the benzimidazole ring at the nitrogen atoms provides another avenue for creating a diverse range of derivatives. N-substitution and alkylation can significantly alter the physicochemical properties and biological activities of the resulting compounds.

The nature of the substituent at the N-1 position of the benzimidazole ring can have a profound impact on the formation of further derivatives and their biological profiles. While specific studies on the impact of various N-1 substituents on this compound are limited, general principles from broader benzimidazole chemistry can be applied. The introduction of different alkyl or aryl groups at the N-1 position can influence the molecule's lipophilicity, steric hindrance, and electronic distribution. These changes, in turn, can affect the compound's interaction with biological targets. For instance, in other series of benzimidazole derivatives, the presence and nature of N-1 substituents have been shown to be crucial for their antimicrobial and anticancer activities. nih.gov The electronic nature of the substituent at N-1 can also influence the reactivity of the C2-chloro group towards nucleophilic substitution, thereby affecting the synthesis of further derivatives. researchgate.net

Diversification through N-Alkylation with Various Organic Moieties

The presence of an acidic N-H proton in the imidazole (B134444) ring of this compound allows for facile N-alkylation, a key strategy for introducing a wide array of organic moieties and diversifying the core structure. This reaction typically proceeds by deprotonation of the benzimidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

Research has demonstrated the N-alkylation of various 2-chlorobenzimidazole (B1347102) scaffolds with different benzyl (B1604629) halides and other alkylating agents, leading to functionalized derivatives. semanticscholar.orgeresearchco.com The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent. researchgate.net A significant application of N-alkylation is in the synthesis of benzimidazole nucleosides. For instance, the ribosylation of 2-chloro-5,6-difluorobenzimidazole has been accomplished to produce the corresponding β-D-ribofuranosyl nucleoside as the major product. nih.gov This highlights the ability to introduce complex carbohydrate moieties at the nitrogen position.

The nature of the substituents at the 5- and 6-positions, as well as the N-1 position, plays a crucial role in the properties of the resulting compounds. nih.gov Studies on various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown that modifications at the N-1, C-2, and C-6 positions are critical for pharmacological effects. nih.gov The attachment of different substituents, such as benzyl groups, at the N-1 position can significantly influence the molecule's activity. nih.gov Microwave-assisted synthesis has emerged as an efficient, green chemistry method for preparing N-substituted derivatives, often leading to improved reaction yields and shorter reaction times. nih.govrsc.org

Table 1: Examples of N-Alkylation Reactions on Benzimidazole Scaffolds This table is illustrative of general N-alkylation reactions on related benzimidazole cores, as specific examples for the 5,6-difluoro analog are specialized.

| Alkylating Agent | Base/Solvent | Product Type | Reference |

| Substituted Benzyl Halides | K₂CO₃ | N-Benzyl Benzimidazole | eresearchco.com |

| Substituted Halides | K₂CO₃ | N-Substituted Benzimidazole | nih.gov |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N/A | N-Ribofuranosyl Benzimidazole | nih.gov |

| Alkyl Bromide | NaH / THF | N-Alkyl Indazole (analogous) | beilstein-journals.org |

Halogenation and Other Substituent Modifications at C-5 and C-6 Positions

The specific compound of interest, this compound, already possesses fluorine atoms at the C-5 and C-6 positions. Further modification at these sites typically involves starting from a different precursor rather than direct substitution of the fluorine atoms. The synthesis of various 2-chloro-5,6-dihalobenzimidazoles demonstrates the methods used to introduce different halogens at these positions. nih.gov

The synthesis of 2-chloro-5,6-difluorobenzimidazole itself is achieved through a multi-step process starting from 4,5-difluoro-2-nitroaniline (B1295537), which undergoes reduction, cyclization, and diazotization reactions. nih.gov To obtain analogs with different halogens, alternative synthetic routes are employed. For example, 2-chloro-5,6-dibromobenzimidazole can be synthesized via the direct bromination of 2-chlorobenzimidazole using bromine-water. nih.gov The synthesis of 2-chloro-5,6-diiodobenzimidazole requires a more complex pathway, involving the stepwise transformation of the nitro groups of 2-chloro-5,6-dinitrobenzimidazole (B183557) into iodo groups through diazotization reactions. nih.gov These synthetic strategies underscore the importance of precursor selection in achieving the desired substitution pattern on the benzene (B151609) ring portion of the benzimidazole core.

Functionalization at the C-2 Position and Subsequent Transformations

The chlorine atom at the C-2 position of this compound is an excellent leaving group, making this position a primary site for nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Introduction of Aromatic and Heteroaromatic Moieties

The C-2 position can be functionalized with various aryl and heteroaryl groups through modern cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com These reactions have been successfully applied to halogenated benzimidazole cores to introduce diverse substituents. For instance, the functionalization of a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was achieved via Suzuki-Miyaura coupling with aryl boronic acids and Buchwald-Hartwig amination with sulfonylanilines, demonstrating the utility of these methods for derivatizing the benzimidazole scaffold. mdpi.com Such strategies can be readily adapted to displace the 2-chloro substituent with a variety of aromatic and heteroaromatic moieties, significantly expanding the chemical space of accessible derivatives.

Formation of Benzimidazole-Fused Ring Systems

The C-2 position is also pivotal in the synthesis of polycyclic systems where the benzimidazole core is fused with another ring. researchgate.net These reactions often involve an initial functionalization at C-2, followed by an intramolecular cyclization. For example, a facile 6-exo-trig cyclization of σ-aromatic radicals has been used to synthesize various aromatic ring-fused benzimidazoles and benzimidazolequinones. nih.gov Another approach involves a visible-light-promoted radical cyclization of N-alkenylbenzimidazoles to yield polycyclic imidazoles. beilstein-journals.org This methodology has been shown to be compatible with 5,6-disubstituted N-alkenylbenzimidazoles, including difluoro-substituted substrates. beilstein-journals.org The synthesis of pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines represents another class of fused systems, further illustrating the synthetic versatility of the benzimidazole nucleus. researchgate.netresearchgate.net

Chemo- and Regioselectivity in Derivative Synthesis

Controlling the selectivity of reactions is paramount when multiple reactive sites are present in a molecule. In the synthesis of this compound derivatives, regioselectivity, particularly in N-alkylation, is a critical consideration.

Control over N(1) and N(3) Isomer Formation

The 1H-benzimidazole core exists as a mixture of two rapidly equilibrating tautomers. Consequently, N-alkylation can potentially occur at either the N-1 or N-3 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the steric and electronic nature of substituents on the benzimidazole ring, the type of alkylating agent, the base employed, and the solvent. beilstein-journals.org

In the analogous indazole system, studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) can provide high N-1 regioselectivity. beilstein-journals.org Steric hindrance at positions adjacent to the nitrogen atoms can direct the alkylating agent to the less hindered nitrogen. Conversely, electron-withdrawing groups can influence the acidity of the N-H protons and alter the nucleophilicity of the nitrogen atoms, thereby affecting the isomer distribution. beilstein-journals.org For instance, the arylsulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole results in a mixture of the 1-(arylsulfonyl)-6-chloro and 1-(arylsulfonyl)-5-chloro isomers, highlighting the challenge of achieving complete regioselectivity. nih.gov Careful optimization of reaction conditions is therefore essential to selectively synthesize the desired N(1) or N(3) isomer.

Strategies for Isomer Separation and Characterization

The synthesis and functionalization of this compound often result in the formation of various isomers, including positional isomers, enantiomers, and diastereomers. The specific isomeric mixture obtained depends on the nature of the starting materials and the reaction conditions employed. The presence of substituents on the benzimidazole core, particularly on the nitrogen atoms, can lead to distinct chemical entities with different physical, chemical, and biological properties. Therefore, the effective separation and unambiguous characterization of these isomers are critical steps in the development of derivatives of this compound.

A variety of analytical techniques are employed to separate and identify these closely related compounds. Chromatographic methods are paramount for separation, while spectroscopic techniques and X-ray crystallography are the cornerstones of structural characterization.

Separation Strategies

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely used technique for the separation of benzimidazole isomers. The choice of stationary and mobile phases is tailored to the specific type of isomerism.

Positional Isomers: The alkylation of the N-H group in unsymmetrically substituted benzimidazoles like 5(6)-substituted derivatives can lead to two different positional isomers. researchgate.net For instance, the reaction of a 5-chloro-1H-benzimidazole derivative with an electrophile can yield a mixture of the 5-chloro-1-substituted and 6-chloro-1-substituted products. nih.gov These isomers can typically be separated using standard chromatographic techniques such as column chromatography or reversed-phase HPLC, due to their different polarities and interactions with the stationary phase.

Enantiomers and Diastereomers: When a chiral center is present in a substituent, or if the molecule exhibits axial chirality, enantiomers or diastereomers can be formed. The separation of enantiomers requires a chiral environment.

Chiral HPLC: This is the most common method for resolving enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. nih.govresearchgate.net For example, the enantiomers of a racemic benzimidazole derivative were successfully resolved using a Lux Amylose-2 column with a mobile phase consisting of n-hexane, ethanol, and diethylamine. nih.gov The selection of the mobile phase and its additives is crucial for optimizing enantioselectivity. researchgate.net

Low-Temperature Chromatography: For molecules that exist as rapidly interconverting enantiomers at room temperature (conformational enantiomers or atropisomers), separation can be achieved by performing HPLC at low temperatures. nih.gov Cooling the column slows the rate of interconversion sufficiently compared to the chromatographic separation time, allowing for the resolution of the individual enantiomers. nih.gov

The following table summarizes common chromatographic strategies for isomer separation.

| Isomer Type | Separation Method | Key Parameters |

| Positional Isomers | Reversed-Phase HPLC, Column Chromatography | Stationary phase polarity, Mobile phase gradient |

| Enantiomers | Chiral HPLC | Chiral Stationary Phase (CSP) type (e.g., polysaccharide-based), Mobile phase composition, Temperature |

| Diastereomers | Reversed-Phase or Normal-Phase HPLC | Stationary and mobile phase selection based on polarity differences |

| Conformational Isomers | Low-Temperature Chiral HPLC | Column temperature, Chiral Stationary Phase (CSP) |

Characterization and Structural Elucidation

Once separated, isomers must be unambiguously identified. A combination of spectroscopic methods and X-ray crystallography is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for characterizing isomers in solution.

¹H, ¹³C, and ¹⁹F NMR: Each isomer will present a unique set of chemical shifts and coupling constants in its NMR spectra. For fluorinated compounds such as 5,6-difluoro-1H-benzimidazole derivatives, ¹⁹F NMR is an essential tool, providing highly sensitive probes for the electronic environment of the fluorine atoms. mdpi.com

2D NMR Techniques: When simple 1D spectra are insufficient to assign a structure, two-dimensional NMR experiments are used. The Nuclear Overhauser Effect (NOE) is particularly valuable for differentiating positional isomers. researchgate.net It identifies atoms that are close in space, allowing, for example, the distinction between a substituent at the N-1 position and one at the N-3 position by observing correlations to protons on the benzimidazole ring.

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray diffraction provides the definitive, three-dimensional molecular structure. nih.govmdpi.com This technique can unambiguously determine the connectivity of atoms and the absolute stereochemistry, making it the gold standard for isomer characterization. It has been used to confirm the substitution patterns in various fluorinated benzimidazoles. mdpi.com

Mass Spectrometry (MS): While isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of the separated compounds. mdpi.com Fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ between isomers, providing additional structural clues.

Computational Modeling: Theoretical calculations, such as those based on Density Functional Theory (DFT), have become valuable in predicting the spectroscopic properties (e.g., NMR chemical shifts) of different possible isomers. tubitak.gov.trnih.govresearchgate.net By comparing the experimentally obtained spectra with the computationally predicted spectra for each possible isomer, a confident structural assignment can be made. tubitak.gov.tr

The following table outlines the primary techniques for isomer characterization.

| Technique | Information Provided | Applicability |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NOE) | Connectivity, chemical environment, spatial proximity of atoms | Essential for differentiating all types of isomers in solution |

| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond lengths/angles | Gold standard for crystalline solids |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition | Confirms molecular formula |

| Computational Modeling (DFT) | Predicted spectroscopic data, energetic stability | Aids in spectral assignment and structure confirmation |

Spectroscopic Analysis and Structural Elucidation in Research of this compound and its Derivatives

The unambiguous identification and structural confirmation of novel chemical entities are paramount in chemical research and drug discovery. For this compound and its derivatives, a suite of spectroscopic techniques is employed to provide a comprehensive structural characterization. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, offer complementary information that, when combined, allows for the precise determination of the molecular architecture.

In Vitro Biological Activity Research of 2 Chloro 5,6 Difluoro 1h Benzimidazole and Its Derivatives

In Vitro Antimicrobial Research

Derivatives of the benzimidazole (B57391) scaffold have been extensively investigated for their efficacy against a broad spectrum of microbial pathogens, including bacteria and fungi. nih.govnih.gov Structural modifications, particularly at various positions on the benzimidazole ring, have been explored to enhance antimicrobial potency against even multidrug-resistant strains. researchgate.netnih.gov

Antibacterial Efficacy Studies

The antibacterial properties of 2-chloro-5,6-difluoro-1H-benzimidazole derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. Research has shown that certain N-substituted 6-chloro-1H-benzimidazole derivatives exhibit potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. rsc.org This performance is comparable to the reference antibiotic ciprofloxacin. rsc.org

Some studies have highlighted that specific 5-halobenzimidazole derivatives show promising antibacterial activity against MRSA strains, with MICs similar to ciprofloxacin. mdpi.comscilit.com However, activity against Gram-negative bacteria like Pseudomonas aeruginosa appears to be more limited, with few derivatives showing efficacy. mdpi.com The strategic placement of substituents on the benzimidazole core is crucial for the observed antibacterial effects. mdpi.comscilit.com

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| Escherichia coli | N-substituted 6-chloro-1H-benzimidazole | 2 - 16 | Ciprofloxacin | 8 - 16 |

| Streptococcus faecalis | N-substituted 6-chloro-1H-benzimidazole | 2 - 16 | Ciprofloxacin | 8 - 16 |

| Staphylococcus aureus (MSSA) | N-substituted 6-chloro-1H-benzimidazole | 2 - 16 | Ciprofloxacin | 8 - 16 |

| Staphylococcus aureus (MRSA) | N-substituted 6-chloro-1H-benzimidazole | 2 - 16 | Ciprofloxacin | 8 - 16 |

| Pseudomonas aeruginosa | Benzimidazole Derivatives | Generally Inactive | - | - |

Antifungal Efficacy Studies

The antifungal potential of benzimidazole derivatives has also been a key area of investigation. Studies have demonstrated that these compounds are active against clinically relevant fungal pathogens. For instance, specific N-substituted 6-chloro-1H-benzimidazole derivatives have shown notable fungal activity against Candida albicans and Aspergillus niger, with MIC values reported between 8 and 16 μg/mL. rsc.org

Further research into a library of benzimidazole derivatives found that many compounds exhibited potent fungicidal activity, with MIC values equivalent to or greater in potency than the standard antifungal drug amphotericin B. mdpi.comscilit.com The structure-activity relationship suggests that 5-halobenzimidazole derivatives, in particular, could be promising broad-spectrum antimicrobial candidates. mdpi.comscilit.com

| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| Candida albicans | N-substituted 6-chloro-1H-benzimidazole | 8 - 16 | Fluconazole | 4 - 128 |

| Aspergillus niger | N-substituted 6-chloro-1H-benzimidazole | 8 - 16 | Fluconazole | 4 - 128 |

Antiviral Efficacy Studies

Research into the antiviral properties of this compound has yielded specific results. A study focusing on its ribonucleoside derivative, 2-chloro-5,6-difluoro-1-beta-D-ribofuranosylbenzimidazole, found it to be inactive against both Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). nih.gov In contrast, other dihalogenated benzimidazole ribonucleoside analogs (dibromo and diiodo) were active against HCMV, though this activity was associated with cytotoxicity. nih.gov The order of anti-HCMV activity for these dihalo-benzimidazole ribonucleosides was determined to be I ≈ Br ≈ Cl >> F > H = CH3, indicating that the difluoro derivative was significantly less potent than its chlorinated, brominated, or iodinated counterparts. nih.gov Other research has shown that different benzimidazole derivatives can inhibit RNA-replicating enteroviruses, such as Coxsackieviruses and Echoviruses. core.ac.uk

In Vitro Anticancer Research

Benzimidazole derivatives have emerged as a "privileged scaffold" in the development of cancer therapeutics, with various compounds showing potent activity against a multitude of cancer cell lines. nih.govacgpubs.orgnih.gov

Cytotoxic Profiling Against Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against numerous human cancer cell lines. Certain N,2,6-trisubstituted 1H-benzimidazole derivatives have been found to effectively kill cancer cells from lines including HepG2 (liver), MDA-MB-231 and MCF7 (breast), RMS (rhabdomyosarcoma), and C26 (colon), with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range (2.39–10.95 µM). rsc.org

Another study on a specific benzimidazole derivative, se-182, demonstrated significant dose-dependent cytotoxicity against HepG2 and A549 (lung) cancer cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.orgresearchgate.net The activity against HepG2 cells was stronger than that of the conventional chemotherapy drug cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.orgresearchgate.net Similarly, other derivatives have shown inhibitory effects on HCT-116 (colon) and HT29 (colon) cell lines. acgpubs.orgcumhuriyet.edu.tr The presence of fluorine atoms as substituents is often noted to enhance cytotoxic activity. acgpubs.org

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) |

|---|---|---|---|

| HepG2 | Liver | N,2,6-trisubstituted 1H-benzimidazole | 2.39 - 10.95 |

| MDA-MB-231 | Breast | N,2,6-trisubstituted 1H-benzimidazole | 2.39 - 10.95 |

| MCF7 | Breast | N,2,6-trisubstituted 1H-benzimidazole | 2.39 - 10.95 |

| RMS | Rhabdomyosarcoma | N,2,6-trisubstituted 1H-benzimidazole | 2.39 - 10.95 |

| C26 | Colon | N,2,6-trisubstituted 1H-benzimidazole | 2.39 - 10.95 |

| A549 | Lung | se-182 | 15.80 |

| HCT-116 | Colon | Bis-benzimidazolium salts | 0.1 - 17.6 |

| HT29 | Colon | 5,6-dichloro-benzimidazole derivative | Potent GI₅₀ |

Mechanisms of Action at a Cellular Level

The anticancer effects of benzimidazole derivatives are attributed to several mechanisms of action at the cellular level. One significant target is Dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. nih.govnih.gov In silico and in vitro studies have identified DHFR as a promising target for some benzimidazole derivatives, with one compound demonstrating a DHFR inhibitory IC₅₀ of 2.35 µM. rsc.orgnih.gov Molecular docking studies predict that DHFR is a suitable target for compounds exhibiting both antimicrobial and anticancer activities. nih.govrsc.org

Another primary mechanism is the induction of apoptosis, or programmed cell death. A derivative known as MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) has been reported to induce mitosis and stimulate mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov Other studies have shown that benzimidazole derivatives can induce both intrinsic and extrinsic apoptotic pathways, evidenced by the elevated expression of pro-apoptotic markers like BAX, CASPASE-3, and CASPASE-8. jksus.org Furthermore, some derivatives act as microtubule inhibitors, causing cell cycle arrest in the G2/M phase, which ultimately leads to apoptotic cell death. nih.govnih.gov

In Vitro Enzyme Inhibition Studies

The capacity of this compound and its derivatives to inhibit various enzymes in vitro has been a subject of scientific inquiry, although comprehensive data for every enzyme class is not extensively available in the public domain.

The benzimidazole nucleus is a core component of several non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target an allosteric site of the HIV-1 reverse transcriptase (RT). However, specific in vitro studies on the direct inhibitory activity of this compound against HIV-RT are not prominently documented in available literature.

Research has been conducted on closely related dihalo-benzimidazole nucleosides. In a study focused on potential agents for human cytomegalovirus (HCMV) infections, 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole, a derivative of the target compound, was synthesized and evaluated. The results indicated that this specific derivative was inactive against both HCMV and herpes simplex virus type 1 (HSV-1) in vitro. nih.gov The study highlighted that while other dihalo-benzimidazole ribonucleosides (such as the dibromo and diiodo analogs) showed activity against HCMV, the difluoro analog did not. nih.gov

Table 1: In Vitro Antiviral Activity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole

| Virus | Activity |

|---|---|

| Human Cytomegalovirus (HCMV) | Inactive |

Data sourced from a study on dihalo-benzimidazole ribonucleosides. nih.gov

While various benzimidazole derivatives have been investigated as inhibitors of bacterial enzymes, specific in vitro inhibitory data for this compound against the bacterial cell division protein FtsZ or pyruvate (B1213749) kinase is not available in the reviewed scientific literature. Research in this area has focused on other substituted benzimidazoles.

The inhibitory potential of this compound against enzymes such as gamma-aminobutyric acid aminotransferase (GABA-AT), phosphofructokinase-2, and NAD(P)H:quinone oxidoreductase 1 (NQO1) has not been specifically detailed in available in vitro studies. While the broader class of benzimidazoles has been explored for the inhibition of various kinases and other enzymes, data directly pertaining to the 2-chloro-5,6-difluoro substituted variant is lacking. For instance, computational docking studies have suggested that some imidazo[5,4-f]benzimidazolequinone derivatives may act as substrates for NQO1, but this does not directly implicate this compound as an inhibitor. nih.gov

Other In Vitro Biological Activities

Beyond direct enzyme inhibition, the in vitro biological profile of benzimidazole derivatives includes a range of other activities.

Numerous studies have established the antioxidant potential of the benzimidazole scaffold, often attributed to its ability to donate hydrogen atoms or electrons. The antioxidant capacity of various benzimidazole derivatives is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay. nih.govbas.bg

While the general class of halogenated benzimidazoles has been explored for such properties, specific quantitative data from these in vitro assays for this compound is not well-documented in the available literature. The antioxidant activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. ijpsjournal.com

The evaluation of anticonvulsant properties of benzimidazole derivatives has been a subject of interest in medicinal chemistry. researchgate.netnih.govresearchgate.net These studies, however, are predominantly conducted through in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, to assess the ability of compounds to prevent or reduce the severity of seizures. nih.govresearchgate.net

There is a lack of specific in vitro studies investigating the anticonvulsant mechanisms of this compound, such as modulation of ion channels or receptor binding assays. The broader class of benzimidazoles has been suggested to exert anticonvulsant effects through various mechanisms, including interaction with GABAergic systems, but specific in vitro data for the titled compound is not available. granulesindia.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Affinities and Binding Modes

Identification and Validation of Potential Protein Targets

A significant application of molecular docking is the identification and validation of potential protein targets for a given compound. The benzimidazole (B57391) scaffold is known to interact with a variety of biological targets, and by extension, 2-chloro-5,6-difluoro-1H-benzimidazole may exhibit a similar promiscuity. In silico screening of this compound against a panel of known drug targets can help to identify potential proteins with which it may interact.

For instance, various benzimidazole derivatives have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) , which is a crucial enzyme in nucleotide synthesis and a target for antimicrobial and anticancer agents. Docking studies of novel benzimidazoles into the active site of DHFR can predict their potential inhibitory activity. Similarly, urease has been identified as a target for certain benzimidazole compounds, and molecular docking can elucidate the binding interactions responsible for this inhibition. Other potential targets for the benzimidazole class that could be explored for this compound include various kinases, polymerases, and receptors implicated in a range of diseases. The validation of these computationally predicted targets would then require experimental confirmation through in vitro binding assays and enzymatic activity studies.

Analysis of Key Residue Interactions and Hydrogen Bonding

A detailed analysis of the docked conformation of this compound within a protein's active site can reveal key amino acid residues that are critical for binding. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The nitrogen atoms of the benzimidazole ring, for example, can act as hydrogen bond acceptors or donors. The chloro and difluoro substituents on the benzene (B151609) ring can also participate in halogen bonding and other non-covalent interactions, which can significantly contribute to the binding affinity. Identifying these key residue interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogues through structure-based drug design. For example, if a specific hydrogen bond is found to be critical for binding, modifications to the ligand can be made to enhance this interaction.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties.

Geometry Optimization and Conformational Analysis

Before any electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. DFT calculations are employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Conformational analysis, a part of this process, explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, to identify the global energy minimum.

Table 1: Predicted Geometrical Parameters of Benzimidazole Derivatives from DFT Studies (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | 1.3-1.4 | 105-110 | 0-1 |

| C-C (benzene) | 1.3-1.4 | 118-122 | 0-1 |

| C-Cl | ~1.7 | - | - |

| C-F | ~1.3 | - | - |

Note: This table is illustrative and based on general findings for benzimidazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure and Reactivity Indices (e.g., HOMO-LUMO gap, electrostatic potential)

DFT calculations provide a wealth of information about the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It provides a visual representation of the charge distribution in a molecule and is useful for predicting how a molecule will interact with other molecules. The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for hydrogen bonding and other intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms, indicating their potential to act as hydrogen bond acceptors.

Table 2: Key Electronic Properties from DFT Analysis (Illustrative for Benzimidazole Derivatives)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The imidazole (B134444) and benzene rings are likely the primary contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing nature of the chloro and fluoro groups may lower the LUMO energy. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | The substituents will influence the gap, affecting the molecule's overall reactivity. |

| Electrostatic Potential | Distribution of charge on the molecule's surface. | Negative potential is expected near the N and F atoms, guiding intermolecular interactions. |

Note: This table provides a conceptual overview. Precise values for this compound would need to be determined through specific DFT calculations.

Spectroscopic Property Prediction (e.g., IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of molecular characterization. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of molecules like this compound. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**). researchgate.netnih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the benzene ring, C=N stretching of the imidazole ring, and vibrations involving the C-Cl and C-F bonds. A comparison between the computed and experimental spectra can aid in the definitive assignment of the observed vibrational bands.

Illustrative Predicted IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | 1620 | Imidazole C=N stretching |

| ν(C=C) | 1580-1450 | Aromatic C=C stretching |

| ν(C-F) | 1250-1100 | C-F stretching |

| ν(C-Cl) | 800-700 | C-Cl stretching |

Note: The data in this table is illustrative and based on typical vibrational frequencies for similar functional groups. Actual computational results may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction:

The electronic absorption spectrum in the UV-Vis region can be predicted using TD-DFT calculations. mdpi.comresearchgate.net These computations yield the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. For this compound, the transitions are expected to be of the π → π* type, originating from the conjugated benzimidazole ring system. The predicted maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Illustrative Predicted UV-Vis Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Orbitals Involved |

|---|---|---|---|

| S₀ → S₁ | 290 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 265 | 0.30 | HOMO-1 → LUMO |

| S₀ → S₃ | 240 | 0.22 | HOMO → LUMO+1 |

Note: The data in this table is illustrative. The actual predicted values would depend on the specific computational method and solvent model used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a biological context, such as when interacting with a protein target or when solvated in water.

When this compound is bound to a protein, MD simulations can elucidate the stability of the complex and the conformational flexibility of both the ligand and the protein. By simulating the complex over a period of nanoseconds, one can observe the fluctuations in atomic positions and identify stable and transient interactions. Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. These simulations are crucial for understanding the binding mode and affinity of the compound.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The strategic placement of electron-withdrawing groups and other functionalities on the benzimidazole (B57391) scaffold significantly modulates the molecule's electronic properties and its interaction with biological targets.

The presence and nature of halogen atoms on the benzimidazole ring are pivotal in determining the biological activity. Generally, the introduction of halogen atoms into azaheterocyclic systems enhances their biological potency. researchgate.net Dihalogenated derivatives often exhibit greater activity than their monohalogenated counterparts. researchgate.net

The substitution pattern of halogens on the benzene (B151609) moiety of the benzimidazole ring influences the compound's spectrum of activity. For instance, in a series of benzimidazole ribonucleosides, the antiviral activity against human cytomegalovirus (HCMV) followed the order of I ≈ Br ≈ Cl >> F > H = CH3. nih.gov However, the 2-chloro-5,6-difluoro analog was found to be inactive against both HCMV and herpes simplex virus type 1 (HSV-1). nih.gov This suggests a complex relationship where the specific combination and position of halogens are critical.

In the context of anticancer activity, the presence of halogen groups is a common feature among active 1H-benzimidazole derivatives. nih.gov For example, a 2,6-dichloro or difluoro phenyl moiety at the 2-position of an imidazole (B134444) substituted at C-6 of benzimidazole enhanced the inhibition of TNF-α and p38α MAP kinase activity. nih.gov The introduction of a chloro or bromo atom at the 6-position has been shown to noticeably increase potency at 5-HT4 receptor sites, which is attributed to additional electrostatic and van der Waals interactions within a small cavity of the receptor. acs.orgnih.gov

The following table summarizes the impact of halogen substitutions on the biological activity of various benzimidazole derivatives.

| Compound/Derivative Class | Substitution | Biological Activity | Reference |

| Benzimidazole Ribonucleosides | 5,6-dibromo | Active against HCMV (IC50 ≈ 4 µM) | nih.gov |

| Benzimidazole Ribonucleosides | 5,6-diiodo | Active against HCMV (IC50 ≈ 2 µM) | nih.gov |

| Benzimidazole Ribonucleosides | 2-chloro-5,6-difluoro | Inactive against HCMV and HSV-1 | nih.gov |

| 2-Amino-1-isopropylsulfonyl 6-substituted benzimidazoles | 2,6-dichloro or difluoro phenyl at C-2 of imidazole at C-6 | Enhanced inhibition of TNF-α and p38α MAP kinase | nih.gov |

| Benzimidazole-4-carboxamides | Chloro or bromo at C-6 | Increased potency at 5-HT4 receptors | acs.orgnih.gov |

Substitutions at the N-1 position of the benzimidazole ring are crucial for modulating biological activity. nih.gov The N-1 position can significantly enhance chemotherapeutic activity when attached to different substituents, such as benzyl (B1604629) groups. nih.gov The introduction of various substituted halides at the N-1 position of 6-(chloro/nitro)-1H-benzimidazole derivatives has been explored to develop compounds with antimicrobial and anticancer properties. nih.gov

For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The SAR studies revealed that the N-1, C-2, and C-6 positions are critical for the pharmacological effect. nih.gov In a series of anti-HIV thiazolo[3,4-a]benzimidazoles, a 2,6-dihalo substituted phenyl ring at the C-1 position (equivalent to N-1 of the benzimidazole core) significantly improved anti-HIV activity. uctm.edu This enhancement is partly attributed to the formation of intramolecular hydrogen bonds between the fluorine atoms and the thiazolobenzimidazole system. uctm.edu

The table below illustrates the effect of N-1 substitutions on the activity of benzimidazole derivatives.

| Core Structure | N-1 Substituent | Biological Activity | Reference |

| 6-(chloro/nitro)-1H-benzimidazole | Various substituted halides | Potent antibacterial, antifungal, and anticancer activities | nih.gov |

| 1H,3H-thiazolo[3,4-a]benzimidazoles | 2',6'-difluorophenyl | Potent anti-HIV activity | uctm.edu |

| 1H,3H-thiazolo[3,4-a]benzimidazoles | 2',6'-dichlorophenyl | Potent anti-HIV activity | uctm.edu |

The C-2 position of the benzimidazole ring is a key site for modification to alter biological activity. The introduction of different functional groups at this position can lead to a wide range of pharmacological effects. For example, 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown significant antiprotozoal activity. indexcopernicus.com Similarly, 2-(trifluoromethyl)benzimidazoles containing halogen atoms in the phenylene fragment exhibit pronounced antibacterial effects. researchgate.net

In a study on anticancer agents, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated the most profound topoisomerase I inhibition and cytotoxicity. nih.gov The nature of the substituent at C-2 can also influence selectivity. For instance, a benzimidazole with a benzoyl moiety at C-2 exhibited significant and selective antiproliferative activity against T-cell lymphoma. mdpi.com In contrast, the introduction of aliphatic moieties at C-2 in some benzimidazole amidines resulted in a loss of antiproliferative activity. mdpi.com

The following table summarizes the impact of C-2 functional groups on the biological activity of benzimidazoles.

| Core Structure | C-2 Substituent | Biological Activity | Reference |

| 5,6-dihalogenated benzimidazole | Trifluoromethyl | Pronounced antibacterial effect | researchgate.net |

| 5-chloro-1H-benzimidazole | 2-hydroxyphenyl | Potent topoisomerase I inhibition and cytotoxicity | nih.gov |

| Benzimidazole | Benzoyl | Selective antiproliferative activity | mdpi.com |

| Benzimidazole amidines | Aliphatic moiety | Loss of antiproliferative activity | mdpi.com |

SAR Derived from In Vitro Biological Data

In vitro studies provide valuable data for understanding the SAR of benzimidazole derivatives. For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were tested against various bacterial and fungal strains, as well as cancer cell lines. Compounds with specific substitutions at N-1, C-2, and C-6 showed potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against bacteria and fungi, and potent anticancer activity comparable to paclitaxel.

Another study on 2-phenylbenzimidazoles revealed that introducing new substituents could improve their antiproliferative activities against human cancer cell lines such as A549, MDA-MB-231, and PC3. researchgate.net Specifically, certain novel compounds were identified as potent multi-cancer inhibitors. researchgate.net

The table below presents a selection of in vitro data for various benzimidazole derivatives.

| Compound ID/Class | Substituents | Assay | Activity (IC50/MIC) | Reference |

| Compound 4k | N-1, C-2, and C-6 substituted 6-chloro-1H-benzimidazole | Antibacterial (E. coli, S. aureus), Antifungal (C. albicans, A. niger) | MIC = 2-16 µg/mL | |

| Compounds 1d, 2d, 3s, 4b, 4k | N-1, C-2, and C-6 substituted 6-(chloro/nitro)-1H-benzimidazoles | Anticancer (various cell lines) | IC50 = 1.84-10.28 µg/mL | |

| Compound 38 | 2-phenylbenzimidazole derivative | Anticancer (A549, MDA-MB-231, PC3) | IC50 = 4.47-5.50 µg/mL | researchgate.net |

| Compound 40 | 2-phenylbenzimidazole derivative | Anticancer (MDA-MB-231) | IC50 = 3.55 µg/mL | researchgate.net |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-dibromo, 2-trifluoromethyl | Antibacterial (Bacillus subtilis) | MIC = 0.49 µg/mL | researchgate.net |

SAR Derived from Computational Modeling Insights

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer a deeper understanding of the SAR of benzimidazole derivatives at the molecular level. A 3D-QSAR study on a series of benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists revealed that steric and electrostatic fields are relevant descriptors for their structure-activity relationships. acs.orgnih.gov The model showed high predictive ability and highlighted the importance of specific interactions, such as hydrogen bonds and ionic interactions, between the ligand and the receptor. acs.orgnih.gov

QSAR analysis of halogen- and amidino-substituted benzimidazoles for their cytotoxic effects showed that the inhibition of non-tumor cells depended on the size of the substituents and the 3D distribution of atomic mass. mdpi.com Molecular docking studies on potential anticancer benzimidazoles have helped to clarify their binding mode to targets like the topoisomerase I-DNA complex, revealing key interactions such as hydrogen bonds and hydrophobic interactions. researchgate.net For N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, molecular docking predicted that dihydrofolate reductase is a suitable target for both antimicrobial and anticancer activities. researchgate.net

The table below summarizes key findings from computational studies on benzimidazole derivatives.

| Study Type | Compound Class | Key Findings | Reference |

| 3D-QSAR/CoMFA | Benzimidazole-4-carboxamides and carboxylates | Steric and electrostatic fields are key descriptors for 5-HT4 receptor affinity. | acs.orgnih.gov |

| QSAR | Halogen- and amidino-substituted benzimidazoles | Cytotoxicity depends on substituent size and 3D atomic mass distribution. | mdpi.com |

| Molecular Docking | Anticancer benzimidazoles | Identified key hydrogen bonding and hydrophobic interactions with topoisomerase I-DNA complex. | researchgate.net |

| Molecular Docking | N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Dihydrofolate reductase identified as a potential target for antimicrobial and anticancer activity. | researchgate.net |

Advanced Academic Applications and Research Directions

2-Chloro-5,6-difluoro-1H-benzimidazole as a Building Block in Complex Chemical Syntheses

The utility of this compound as a synthetic intermediate is prominently demonstrated in the field of nucleoside chemistry. The synthesis of this key benzimidazole (B57391) derivative has been achieved starting from 4,5-difluoro-2-nitroaniline (B1295537) through a sequence of reduction, cyclization, and diazotization reactions. nih.gov Once formed, the scaffold serves as a crucial precursor for constructing more complex bioactive molecules, particularly antiviral agents.

A significant application involves its glycosylation to form benzimidazole ribonucleosides. In a key synthetic pathway, 2-chloro-5,6-difluorobenzimidazole is subjected to a ribosylation reaction, yielding the corresponding β-nucleoside, 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole, as the primary product. nih.gov This process typically involves coupling the benzimidazole with a protected ribose derivative, followed by deprotection to yield the final nucleoside analog. nih.gov These complex nucleosides are designed to interfere with viral replication processes, highlighting the role of the parent compound as an essential building block for potent therapeutic candidates. nih.gov

Table 1: Synthesis of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole

This interactive table summarizes the synthetic transformation of the parent heterocycle into a complex nucleoside analog.

| Starting Material | Key Reaction | Major Product | Significance |

|---|

Rational Design and Synthesis of Next-Generation Bioactive Compounds based on the this compound Scaffold

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The specific 2-chloro-5,6-difluoro substitution pattern enhances these properties, providing a foundation for the rational design of new therapeutic agents.

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for this strategy. For instance, by linking this benzimidazole moiety to other bioactive heterocyclic systems or pharmacophores via a stable linker like a 1,2,3-triazole, researchers can develop novel compounds with unique biological profiles. mdpi.com This "click chemistry" approach is highly efficient for creating diverse libraries of hybrid molecules for screening. mdpi.com Another example involves creating hydrazone derivatives, where the benzimidazole core is linked to another aromatic system, a strategy used to develop potent antimicrobial agents. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. frontiersin.org The benzimidazole nucleus itself fits the profile of a typical fragment. In an FBDD campaign, a library of fragments containing the benzimidazole core could be screened against a specific protein target using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography. frontiersin.orgrsc.org

Once a fragment like this compound is identified as a "hit," medicinal chemists can use structure-guided design to "grow" the fragment into a more potent lead compound. This is achieved by adding functional groups at key positions (N-1, C-2, and the benzene (B151609) ring) to optimize interactions with the target's binding site. nih.gov This iterative process allows for the rapid and efficient development of highly specific and potent inhibitors, accelerating the hit-to-lead transition. frontiersin.org

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. chemmethod.com The synthesis of benzimidazoles, including this compound, has been a focus of green chemistry initiatives aimed at reducing waste, avoiding hazardous solvents, and minimizing energy consumption. researchgate.netsphinxsai.com

Key green strategies applicable to the synthesis of this scaffold and its derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govijarsct.co.in

Eco-Friendly Catalysts: Researchers have developed syntheses using recyclable or non-toxic catalysts. Examples include erbium (III) triflate (Er(OTf)₃), which can be used in water, and various solid-supported catalysts like alumina-sulfuric acid or ZnO nanoparticles that can be easily recovered and reused. nih.govmdpi.comnih.govsemanticscholar.org

Alternative Solvents: Traditional syntheses often rely on toxic organic solvents. Green alternatives include using water, ionic liquids, or deep eutectic solvents (DES), which are less volatile and often biodegradable. nih.govmdpi.comnih.gov In some cases, reactions can be performed under solvent-free conditions. nih.gov

One-Pot Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (a "one-pot" reaction) minimizes waste and simplifies the purification process. ijarsct.co.in

Table 2: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

This interactive table highlights the advantages of green chemistry approaches over conventional methods.

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often toxic organic solvents (e.g., DMF) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |

| Catalysts | Strong acids, stoichiometric reagents | Recyclable solid acids, metal nanoparticles, organocatalysts |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasound, ambient temperature reactions |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste | Higher waste generation (low E-factor) | Reduced waste, simpler work-up, catalyst recycling |

Exploration of Novel Biological Targets and Therapeutic Areas

While benzimidazoles are known for a broad range of activities, research on derivatives of this compound continues to uncover novel biological targets and expand their therapeutic potential. nih.govozguryayinlari.com The unique halogenation pattern can lead to specific interactions with enzyme active sites or cellular receptors that are not achieved by other benzimidazoles.

Recent research has identified several promising targets for advanced benzimidazole scaffolds:

Antiviral Targets: Beyond established targets, halogenated benzimidazole ribonucleosides have been specifically investigated as inhibitors of human cytomegalovirus (HCMV) replication. nih.gov

Anticancer Targets: Derivatives have shown potent activity against various cancer cell lines by inhibiting key enzymes involved in cancer progression. nih.govrsc.org Identified targets include:

DNA Topoisomerase I: Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Blocking this receptor inhibits angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

DHFR (Dihydrofolate Reductase): This enzyme is a target for both anticancer and antimicrobial agents. nih.govresearchgate.net

Antimicrobial Targets: The same DHFR enzyme in bacteria, such as Staphylococcus aureus, has been identified as a target, suggesting a dual antibacterial-anticancer potential for certain derivatives. nih.govresearchgate.net

The exploration of these targets opens up new avenues for developing therapies for viral infections, various cancers (including breast, colon, and liver), and drug-resistant bacterial infections. nih.govnih.govnih.gov

Table 3: Novel Biological Targets for Advanced Benzimidazole Derivatives

This interactive table summarizes potential targets and therapeutic applications.

| Biological Target | Therapeutic Area | Potential Application |

|---|---|---|

| Human Cytomegalovirus (HCMV) | Antiviral | Treatment of HCMV infections |

| DNA Topoisomerase I | Anticancer | Chemotherapy for various solid tumors |

| VEGFR-2 | Anticancer | Anti-angiogenic therapy |

Q & A

Q. What are the established synthetic routes for 2-chloro-5,6-difluoro-1H-benzimidazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves alkylation of 5,6-difluorobenzimidazole precursors with substituted benzyl halides or via nucleophilic substitution. For example, Devivar et al. (1994) demonstrated alkylation of 5,6-dichloro-1H-benzimidazole-2-thione with benzyl halides to introduce substituents at the 2-position . To optimize purity:

- Use column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2).

- Recrystallize from ethanol/water mixtures.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, 90:10 ratio).

Q. How is structural characterization performed for halogenated benzimidazoles?

Methodological Answer: Structural confirmation requires:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-chloro resonance at ~7.5 ppm in CDCl₃).

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve electron density maps and confirm bond angles/distances .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 233.98 for C₇H₃ClF₂N₂).

Example: Porcari et al. (1998) resolved crystal structures of 5,6-dichloro derivatives to confirm halogen positioning .

Q. What in vitro biological screening protocols are recommended for initial antiviral testing?

Methodological Answer:

Q. How can structure-activity relationships (SAR) resolve contradictions in antiviral efficacy across studies?

Methodological Answer: Divergent results (e.g., inactivity against HCMV but HIV inhibition) may arise from:

- Substituent effects : Chloro/bromo at position 2 enhances HIV activity, while fluoro groups reduce HCMV inhibition .

- Mechanistic divergence : Use reverse genetics to test if HIV activity targets non-reverse transcriptase pathways (e.g., capsid assembly).

- Computational docking : Perform molecular dynamics simulations with HIV integrase or HCMV DNA polymerase to identify binding motifs .

Example: Porcari et al. (1998) attributed HIV activity to halogen interactions with hydrophobic pockets in viral proteases .

Q. What experimental strategies address low yields in multi-step synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 min (e.g., 120°C, 300 W irradiation).

- Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki couplings (e.g., Pd(OAc)₂ increases yield by 20%).

- Flow chemistry : Use microreactors for intermediates prone to degradation (e.g., nitro reduction step) .

Q. How can crystallography resolve ambiguities in regioselective halogenation?

Methodological Answer:

- Twinned data refinement : Use SHELXD/SHELXE for high-resolution twinned datasets (e.g., space group P2₁/c) .